4-amino-N-(3,5-dimethylphenyl)benzamide
Overview
Description
“4-amino-N-(3,5-dimethylphenyl)benzamide” is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.31 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-amino-N-(3,5-dimethylphenyl)benzamide” can be represented by the InChI code: 1S/C15H16N2O/c1-10-6-11(2)8-14(7-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) . This structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
“4-amino-N-(3,5-dimethylphenyl)benzamide” is a solid at room temperature . It has a molecular weight of 240.31 .Scientific Research Applications
Anticonvulsant Activity
4-Amino-N-(2,6-dimethylphenyl)benzamide, also known as ameltolide, is primarily studied for its potent anticonvulsant properties. Research has shown it to be effective in various animal models for seizure prevention. It has been compared with other antiepileptic drugs, demonstrating significant efficacy, especially in maximal electroshock seizure (MES) models in animals (Lambert, Hamoir, Hermans, & Poupaert, 1995); (Clark Cr, 1988).
Pharmacokinetics and Metabolism
Studies have explored the metabolism and pharmacokinetics of 4-amino-N-(2,6-dimethylphenyl)benzamide, focusing on its absorption, distribution, and metabolic pathways in animal models. These studies are crucial for understanding the drug's effectiveness and safety (Potts, Gabriel, & Parli, 1989).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various analogs and derivatives of 4-amino-N-(2,6-dimethylphenyl)benzamide. These studies contribute to the development of new compounds with potentially improved pharmacological properties and better understanding of the structure-activity relationship (Liaw, Huang, Hsu, & Chen, 2002).
Potential Applications in Other Fields
While the primary focus of research on 4-amino-N-(2,6-dimethylphenyl)benzamide is its anticonvulsant activity, some studies have explored its potential applications in other fields. For instance, derivatives of this compound have been investigated for their herbicidal properties (Viste, Cirovetti, & Horrom, 1970).
properties
IUPAC Name |
4-amino-N-(3,5-dimethylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-7-11(2)9-14(8-10)17-15(18)12-3-5-13(16)6-4-12/h3-9H,16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPMRVMQDULJHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429187 | |
Record name | 4-amino-N-(3,5-dimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3,5-dimethylphenyl)benzamide | |
CAS RN |
97042-52-9 | |
Record name | 4-Amino-N-(3,5-dimethylphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97042-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-N-(3,5-dimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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